3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione
Overview
Description
“3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.21 g/mol . The compound is also known by other synonyms such as “3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione” and “3-{[(pyridin-3-yl)methyl]amino}pyrrolidine-2,5-dione” among others .
Synthesis Analysis
There are several methods for the preparation of pyrrolidine-2,5-dione analogs . Some protocols use reagents which require special conditions such as different pH or higher temperatures . The aim of one investigation was to prepare some pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide using some chemical tools . The chemical structure was confirmed with both 1H and 13C NMR spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione” can be represented by the InChI code: InChI=1S/C10H11N3O2/c14-9-4-8(10(15)13-9)12-6-7-2-1-3-11-5-7/h1-3,5,8,12H,4,6H2,(H,13,14,15)
. The Canonical SMILES representation is C1C(C(=O)NC1=O)NCC2=CN=CC=C2
.
Physical And Chemical Properties Analysis
The compound “3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione” has several computed properties . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 71.1 Ų . The compound has a Complexity of 267 .
Scientific Research Applications
Synthesis and Structural Analysis : Pyrrolidine-2,4-diones, like 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione, are often studied for their structural characteristics and synthesis methods. One study demonstrates the acylation of pyrrolidine-2,4-diones and their transformation into various compounds, highlighting their utility in chemical synthesis (Jones et al., 1990).
Hydrogen Bonding and Molecular Assembly : Research also explores the hydrogen bonding characteristics of pyrrolidine derivatives. For example, benzoic acid and pyrrolidine derivatives form chains and ribbons through hydrogen bonding, indicating potential applications in crystal engineering and material science (Lemmerer & Bourne, 2012).
Antioxidant Activity Analysis : Some studies focus on the antioxidant properties of compounds similar to 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione. Computational studies have been used to analyze the vibrational spectra, electronic structure, and antioxidant activity of similar compounds (Boobalan et al., 2014).
Crystallography and Molecular Packing : The study of crystal structures and molecular packing is another key area. Investigations into the crystal structure of pyrrolidine derivatives reveal insights into the molecular packing and hydrogen bond networks, useful for understanding material properties (Argay et al., 1999).
Organic Synthesis Applications : Pyrrolidine-2,5-dione derivatives are integral in various organic synthesis processes. Research shows their utility in multicomponent synthesis, which could be applied in medicinal chemistry and drug development (Adib et al., 2011).
Chemical Transformations and Computational Analysis : Studies also explore the chemical transformations of pyrrolidine-2,5-dione derivatives, using computational methods like density functional theory (DFT) to understand reaction mechanisms and thermodynamic properties (Yan et al., 2018).
properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-4-8(10(15)13-9)12-6-7-2-1-3-11-5-7/h1-3,5,8,12H,4,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBACMDZRHJNRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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